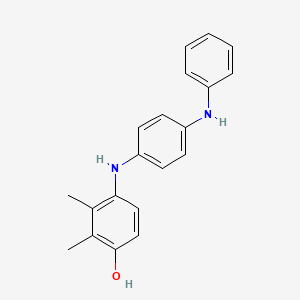

4-(4-Anilinoanilino)-2,3-dimethylphenol

Description

4-(4-Anilinoanilino)-2,3-dimethylphenol is a phenolic derivative characterized by a central phenol ring substituted with two methyl groups at positions 2 and 2. It also features two anilino (phenylamino) groups attached at the 4-position of the phenol ring, forming a bis-anilino structure. This compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in organic synthesis and materials science.

Properties

CAS No. |

112077-75-5 |

|---|---|

Molecular Formula |

C20H20N2O |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

4-(4-anilinoanilino)-2,3-dimethylphenol |

InChI |

InChI=1S/C20H20N2O/c1-14-15(2)20(23)13-12-19(14)22-18-10-8-17(9-11-18)21-16-6-4-3-5-7-16/h3-13,21-23H,1-2H3 |

InChI Key |

JGYAFLYSCPKLSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1C)O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Anilinoanilino)-2,3-dimethylphenol typically involves the reaction of 4-nitroaniline with 2,3-dimethylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an aniline group . The reaction conditions often include a temperature range of 50-80°C and a pressure of 1-2 atm.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to hydrogenation under controlled temperature and pressure conditions. The product is subsequently purified using techniques such as recrystallization or chromatography to obtain high purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Anilinoanilino)-2,3-dimethylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield corresponding amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenolic and aniline groups, using reagents such as halogens (Cl2, Br2) or sulfonyl chlorides (SO2Cl2).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Halogens in the presence of a Lewis acid catalyst, sulfonyl chlorides in pyridine.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

4-(4-Anilinoanilino)-2,3-dimethylphenol has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of enzyme inhibition and protein binding interactions.

Industry: Utilized in the production of dyes, pigments, and as an antioxidant in polymer manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-Anilinoanilino)-2,3-dimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(4-Anilinoanilino)-2,3-dimethylphenol with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Complexity and Reactivity The target compound’s bis-anilino structure distinguishes it from simpler dimethylphenols (e.g., 2,3-dimethylphenol) and mono-anilino derivatives (e.g., 2-(2,3-dimethylanilino)phenol). The dual anilino groups likely enhance electron-donating capacity, making it more reactive in electrophilic substitution or coordination chemistry compared to mono-substituted analogs . In contrast, 4-[(Dimethylamino)methyl]-2,6-dimethylphenol HCl contains a dimethylaminomethyl group, which introduces basicity and solubility in acidic conditions, unlike the purely aromatic substitution in the target compound .

Applications 2,3-Dimethylphenol (CAS 526-75-0) is used in polymer synthesis and as an antioxidant precursor due to its methyl groups stabilizing free radicals. The target compound’s additional anilino groups may expand its utility in creating cross-linked polymers or ligands for metal complexes . 2,4-Dimethylphenol is a well-studied environmental pollutant. Adsorption studies using functionalized polymers (e.g., poly(styrene-co-divinylbenzene)) demonstrate efficient removal from water, suggesting similar strategies could apply to the target compound if environmental persistence is a concern .

The target compound’s lack of ionic groups may result in a lower melting range, comparable to 2,3-dimethylphenol (mp ~55–60°C) . The presence of two bulky anilino groups may reduce solubility in polar solvents compared to simpler dimethylphenols, aligning with trends observed in substituted aromatic amines .

Synthetic Challenges Synthesis of bis-anilino derivatives typically requires precise control over reaction conditions to avoid over-substitution. For example, 2-(2,3-dimethylanilino)phenol is synthesized via Ullmann-type coupling, a method that could be adapted for the target compound with optimized stoichiometry . In contrast, 4-(t-butoxymethyl)-2,6-dimethylphenol (CAS 97125-20-7) is synthesized via etherification, highlighting the diversity of synthetic routes for substituted phenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.